molecular formula C11H13IO3 B8130735 Methyl 3-(3-iodopropoxy)benzoate CAS No. 917902-98-8

Methyl 3-(3-iodopropoxy)benzoate

Cat. No.: B8130735
CAS No.: 917902-98-8
M. Wt: 320.12 g/mol
InChI Key: SRFKCOPVCWIKCC-UHFFFAOYSA-N
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Description

Methyl 3-(3-iodopropoxy)benzoate: is an organic compound with the molecular formula C11H13IO3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the benzene ring is substituted with a 3-iodopropoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-iodopropoxy)benzoate typically involves the reaction of methyl 3-hydroxybenzoate with 1-iodopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(3-iodopropoxy)benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Concentrated nitric acid (HNO3) or sulfuric acid (H2SO4) for nitration and sulfonation, respectively.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzoates with different functional groups.

    Reduction: Formation of 3-(3-iodopropoxy)benzyl alcohol.

    Oxidation: Formation of nitro or sulfonic acid derivatives of the aromatic ring.

Scientific Research Applications

Methyl 3-(3-iodopropoxy)benzoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted benzoates.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 3-(3-iodopropoxy)benzoate depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In reduction reactions, the ester group is reduced to an alcohol, involving the transfer of hydride ions.

Comparison with Similar Compounds

    Methyl 3-(3-bromopropoxy)benzoate: Similar structure but with a bromine atom instead of iodine.

    Methyl 3-(3-chloropropoxy)benzoate: Similar structure but with a chlorine atom instead of iodine.

    Methyl 3-(3-fluoropropoxy)benzoate: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: Methyl 3-(3-iodopropoxy)benzoate is unique due to the presence of the iodine atom, which makes it more reactive in nucleophilic substitution reactions compared to its bromine, chlorine, and fluorine analogs. The larger atomic size and lower electronegativity of iodine contribute to its distinct reactivity profile.

Properties

IUPAC Name

methyl 3-(3-iodopropoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO3/c1-14-11(13)9-4-2-5-10(8-9)15-7-3-6-12/h2,4-5,8H,3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFKCOPVCWIKCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70737477
Record name Methyl 3-(3-iodopropoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917902-98-8
Record name Methyl 3-(3-iodopropoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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